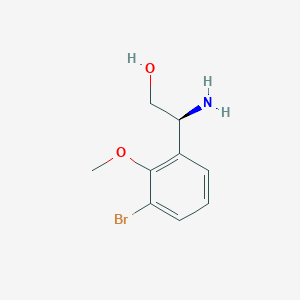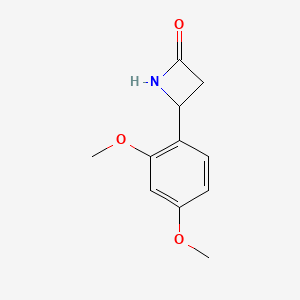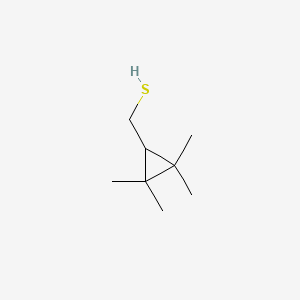![molecular formula C12H18ClF6N B13481590 Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclobutyl ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride typically involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cycloaddition products in good to excellent yields . The choice of solvent plays a crucial role in determining the final product, with N,N-dimethylacetamide (DMAc) favoring the formation of bis(trifluoromethyl)pyrazolines, while 1,2-dichloroethane (DCE) leads to the formation of bis(trifluoromethyl)cyclopropanes .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with trifluoromethyl groups.
Biology: It serves as a probe in biochemical studies to investigate the effects of trifluoromethyl substitution on biological activity.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It finds applications in the development of advanced materials and agrochemicals due to its unique chemical properties.
作用机制
The mechanism of action of Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bis(trifluoromethyl) disulfide: A fluorinated organosulfur compound used as a fumigant and intermediate in the synthesis of triflic acid.
Trifluoromethylated compounds: These compounds are important in the pharmaceutical and agrochemical industries due to their unique properties.
Uniqueness
Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride stands out due to its cyclobutyl ring structure and the specific positioning of the trifluoromethyl group
属性
分子式 |
C12H18ClF6N |
|---|---|
分子量 |
325.72 g/mol |
IUPAC 名称 |
1-[3-(trifluoromethyl)cyclobutyl]-N-[[3-(trifluoromethyl)cyclobutyl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H17F6N.ClH/c13-11(14,15)9-1-7(2-9)5-19-6-8-3-10(4-8)12(16,17)18;/h7-10,19H,1-6H2;1H |
InChI 键 |
CCCDGBLFHQPHTL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(F)(F)F)CNCC2CC(C2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


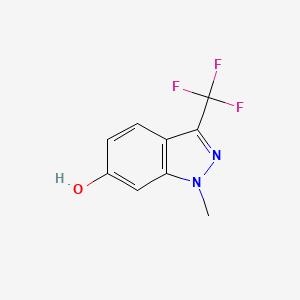
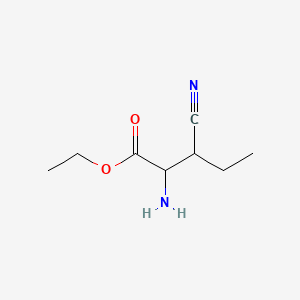
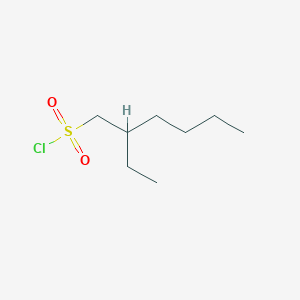
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
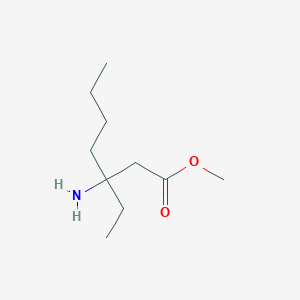
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
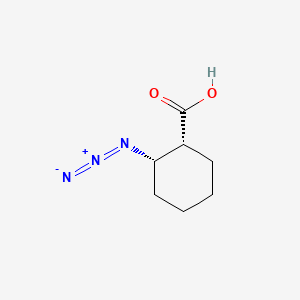
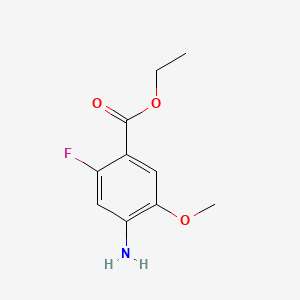
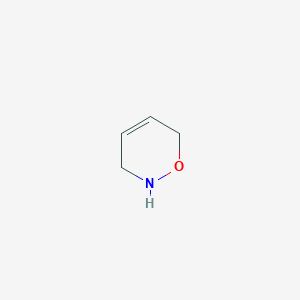
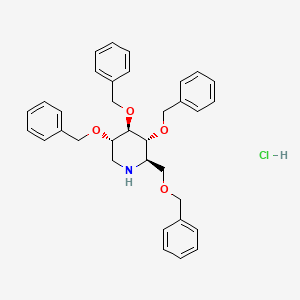
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
